molecular formula C9H17NO2 B13508919 Rel-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate

Rel-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate

Katalognummer: B13508919
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: PXBYFCRSEFPAKW-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, which includes a piperidine ring with specific stereochemistry, makes it a valuable target for synthetic and medicinal chemistry research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions: rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Vergleich Mit ähnlichen Verbindungen

  • rac-ethyl (3R,4R)-3-fluoro-4-methylpyrrolidine-3-carboxylate
  • rac-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
  • rac-ethyl (3R,4R)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylate

Comparison:

  • Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the piperidine or pyrrolidine ring. These differences can significantly impact their chemical properties and biological activities.
  • Unique Features: rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

ethyl (3R,4R)-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI-Schlüssel

PXBYFCRSEFPAKW-JGVFFNPUSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CCNC[C@@H]1C

Kanonische SMILES

CCOC(=O)C1CCNCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.